2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
CAS No.: 878055-00-6
Cat. No.: VC5816448
Molecular Formula: C23H25BrN2OS
Molecular Weight: 457.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878055-00-6 |
|---|---|
| Molecular Formula | C23H25BrN2OS |
| Molecular Weight | 457.43 |
| IUPAC Name | 2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3 |
| Standard InChI Key | PQWVCEPNVDBQQL-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₃H₂₅BrN₂OS and a molecular weight of 457.43 g/mol . Its IUPAC name reflects its intricate structure: a 1H-indole core substituted at the 3-position with a [(4-bromophenyl)methyl]sulfanyl group and at the 1-position with a 2-(4-methylpiperidin-1-yl)acetyl moiety .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 878055-00-6 |
| Molecular Formula | C₂₃H₂₅BrN₂OS |
| Molecular Weight | 457.43 g/mol |
| IUPAC Name | 2-[3-[(4-Bromophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
| SMILES | CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
| InChI Key | PQWVCEPNVDBQQL-UHFFFAOYSA-N |
Structural Analysis
The indole ring system, a bicyclic structure comprising a benzene fused to a pyrrole ring, is a hallmark of bioactive molecules . The 4-bromophenylsulfanyl group at position 3 introduces steric bulk and potential halogen bonding interactions, while the 4-methylpiperidine-acetyl group at position 1 may enhance lipophilicity and CNS permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions:
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Indole Functionalization: Bromination or sulfanylation at the indole 3-position using (4-bromophenyl)methanethiol under basic conditions.
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Acetylation: Introduction of the 2-(4-methylpiperidin-1-yl)acetyl group via nucleophilic substitution or coupling reactions .
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Purification: Column chromatography or crystallization to isolate the final product.
Analytical Characterization
Key techniques for structural confirmation include:
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NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and piperidine ring conformation.
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Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
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Infrared Spectroscopy (IR): Detection of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
Table 2: Hypothetical Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2 (d, 3H, CH₃), δ 2.8 (m, 4H, piperidine), δ 4.5 (s, 2H, SCH₂), δ 7.2–7.8 (m, 8H, aromatic) |
| ¹³C NMR | δ 21.5 (CH₃), δ 45.8 (piperidine), δ 125–140 (aromatic), δ 195.2 (C=O) |
| HRMS (ESI+) | m/z 457.43 [M+H]⁺ |
Comparative Analysis with Related Compounds
Structural Analogues
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JWH-018: A synthetic cannabinoid with an indole core but lacking the sulfanyl and piperidine groups .
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Sunitinib: A piperidine-containing kinase inhibitor, illustrating the scaffold’s versatility in drug design .
Table 3: Comparison of Bioactive Indole Derivatives
| Compound | Target | Key Structural Differences |
|---|---|---|
| 2-(3-{[(4-Bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one | Undetermined | Bromophenylsulfanyl, 4-methylpiperidine |
| JWH-018 | CB1/CB2 receptors | Naphthoyl substituent |
| Sunitinib | VEGFR, PDGFR | Diethylaminoethyl group |
Future Research Directions
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